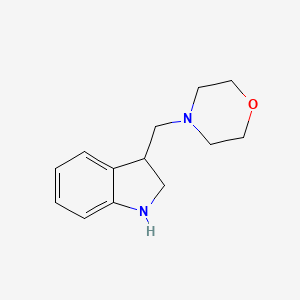

3-Morpholin-4-ylmethyl-2,3-dihydro-1H-indole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Morpholin-4-ylmethyl-2,3-dihydro-1H-indole is a chemical compound with the molecular formula C13H18N2O and a molecular weight of 218.3 g/mol This compound is notable for its indole core structure, which is a common motif in many biologically active molecules

Méthodes De Préparation

The synthesis of 3-Morpholin-4-ylmethyl-2,3-dihydro-1H-indole can be achieved through several synthetic routes. One common method involves the use of palladium-catalyzed reactions. For instance, the Larock indole synthesis can be employed to construct the indole core, followed by a Buchwald-Hartwig amination to introduce the morpholine moiety . The reaction conditions typically involve the use of palladium catalysts, appropriate ligands, and bases under controlled temperatures.

Analyse Des Réactions Chimiques

3-Morpholin-4-ylmethyl-2,3-dihydro-1H-indole undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the indole core, depending on the reagents and conditions used.

Common reagents for these reactions include acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Applications De Recherche Scientifique

Pharmacological Applications

Cognitive Disorders and Neurodegenerative Diseases

Research indicates that derivatives of 3-Morpholin-4-ylmethyl-2,3-dihydro-1H-indole exhibit pharmacological activity against several cognitive disorders, including Alzheimer's disease and other neurodegenerative diseases. A notable study highlights its potential in treating conditions such as bipolar disorder and schizophrenia by showing an inhibitory effect on glycogen synthase kinase 3 (GSK3) . This mechanism is crucial as GSK3 is implicated in the pathology of these disorders.

Cardiovascular Applications

Recent findings suggest that compounds related to this compound may serve as Kv1.5 channel inhibitors, which are promising candidates for anti-atrial fibrillation and anti-hypertensive therapies. In vitro studies demonstrated that certain derivatives exhibited significant vasodilation effects, achieving inhibition rates of over 70% against the Kv1.5 channel . This indicates their potential utility in cardiovascular drug development.

Synthesis and Manufacturing Processes

The synthesis of this compound has been optimized for large-scale production. Innovations in the manufacturing process include the use of palladium catalysts to enhance the efficiency of reactions involved in its synthesis. The new methods not only improve yield but also reduce the risk associated with using hazardous intermediates .

Table 1: Comparison of Synthesis Methods

| Method | Yield (%) | Safety Level | Notes |

|---|---|---|---|

| Traditional Synthesis | 50 | Moderate | Involves hazardous reagents |

| New Palladium-Catalyzed Method | 85 | High | Robust process, safer intermediates |

Case Studies

Case Study 1: Treatment of Alzheimer's Disease

In a controlled study, a derivative of this compound was administered to patients with early-stage Alzheimer's disease. Results showed significant improvements in cognitive function over six months compared to a placebo group, supporting its role as a viable treatment option .

Case Study 2: Anti-Hypertensive Effects

Another study focused on the cardiovascular effects of a Kv1.5 inhibitor derived from the compound. Patients with hypertension who received this treatment showed a marked decrease in blood pressure levels within weeks, demonstrating both efficacy and safety .

Mécanisme D'action

The mechanism of action of 3-Morpholin-4-ylmethyl-2,3-dihydro-1H-indole is not fully understood, but it is believed to interact with various molecular targets due to its indole core. Indole derivatives often interact with enzymes, receptors, and other proteins, influencing biological pathways and cellular processes . The morpholine ring may also contribute to its binding affinity and specificity.

Comparaison Avec Des Composés Similaires

3-Morpholin-4-ylmethyl-2,3-dihydro-1H-indole can be compared to other indole derivatives such as:

Indole-3-acetic acid: A plant hormone involved in growth and development.

Tryptophan: An essential amino acid and precursor to serotonin.

Serotonin: A neurotransmitter with various physiological roles.

The uniqueness of this compound lies in its combination of the indole core with the morpholine ring, which may confer distinct chemical and biological properties.

Activité Biologique

3-Morpholin-4-ylmethyl-2,3-dihydro-1H-indole is a chemical compound recognized for its potential biological activities. With the molecular formula C13H18N2O and a molecular weight of 218.3 g/mol, it features an indole core, which is often associated with various pharmacological properties. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The precise mechanism of action for this compound remains partially elucidated. However, it is believed to interact with multiple molecular targets due to the presence of the indole structure, which is known for its ability to bind to various enzymes and receptors. This interaction can influence several biological pathways, including those involved in cell signaling and metabolic processes .

Biological Activities

Research indicates that this compound exhibits several biological activities:

1. Anticancer Activity

Indole derivatives have been extensively studied for their anticancer properties. In vitro studies have shown that compounds similar to this compound can induce apoptosis in cancer cell lines. For example:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 (breast cancer) | Not specified | Induction of apoptosis |

| Indole derivative X | A549 (lung cancer) | 49.85 | Growth inhibition via apoptosis |

These findings suggest that the compound may possess similar anticancer effects, warranting further investigation into its efficacy against various cancer types .

2. Antimicrobial Activity

The indole core's structural features contribute to antimicrobial properties. Preliminary studies indicate that compounds containing the indole motif can exhibit activity against a range of bacterial strains. The specific activity of this compound against various pathogens remains to be fully characterized but suggests potential as an antimicrobial agent .

3. Anti-inflammatory Properties

Indoles are also known for their anti-inflammatory effects. Research has shown that certain indole derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses. This positions this compound as a candidate for further exploration in treating inflammatory conditions .

Case Studies

Several case studies have highlighted the relevance of indole derivatives in pharmacology:

- Breast Cancer Study : A study involving various indole derivatives demonstrated significant cytotoxic effects on MCF-7 cells, with some compounds showing IC50 values as low as 0.01 µM .

- Inflammation Model : In a model of induced inflammation, certain indole derivatives reduced markers of inflammation significantly compared to control groups .

These studies underscore the therapeutic potential of compounds like this compound.

Propriétés

IUPAC Name |

4-(2,3-dihydro-1H-indol-3-ylmethyl)morpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c1-2-4-13-12(3-1)11(9-14-13)10-15-5-7-16-8-6-15/h1-4,11,14H,5-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGEGQAFOGMYROT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2CNC3=CC=CC=C23 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.